Cas no 2408959-54-4 (1-(4-Ethenyloxan-4-yl)methanamine)

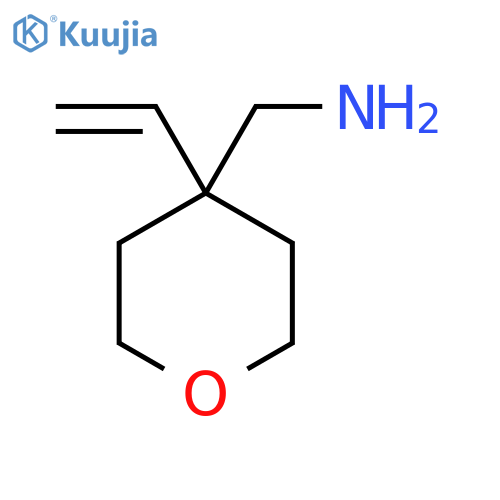

2408959-54-4 structure

商品名:1-(4-Ethenyloxan-4-yl)methanamine

1-(4-Ethenyloxan-4-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 2408959-54-4

- EN300-7537151

- 1-(4-ethenyloxan-4-yl)methanamine

- 1-(4-Ethenyloxan-4-yl)methanamine

-

- インチ: 1S/C8H15NO/c1-2-8(7-9)3-5-10-6-4-8/h2H,1,3-7,9H2

- InChIKey: PDNBAHMJHAVJJP-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C=C)(CN)CC1

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

1-(4-Ethenyloxan-4-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7537151-0.25g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 0.25g |

$840.0 | 2025-03-10 | |

| Enamine | EN300-7537151-0.05g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 0.05g |

$768.0 | 2025-03-10 | |

| Enamine | EN300-7537151-5.0g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 5.0g |

$2650.0 | 2025-03-10 | |

| Enamine | EN300-7537151-1.0g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 1.0g |

$914.0 | 2025-03-10 | |

| Enamine | EN300-7537151-2.5g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 2.5g |

$1791.0 | 2025-03-10 | |

| Enamine | EN300-7537151-10.0g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 10.0g |

$3929.0 | 2025-03-10 | |

| Enamine | EN300-7537151-0.1g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 0.1g |

$804.0 | 2025-03-10 | |

| Enamine | EN300-7537151-0.5g |

1-(4-ethenyloxan-4-yl)methanamine |

2408959-54-4 | 95.0% | 0.5g |

$877.0 | 2025-03-10 |

1-(4-Ethenyloxan-4-yl)methanamine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2408959-54-4 (1-(4-Ethenyloxan-4-yl)methanamine) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量